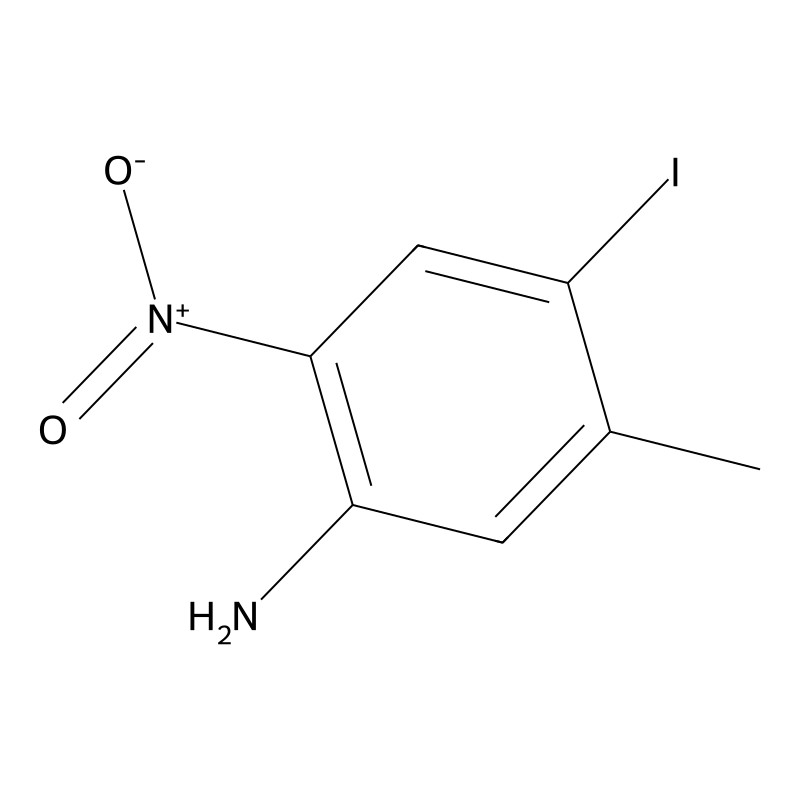

4-Iodo-5-methyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methyl-2-nitroaniline

Application Summary

Methods of Application

Results or Outcomes

The optical properties of the grown 4-methyl-2-nitroaniline crystal were investigated using UV–Vis–NIR studies.

2-Iodo-4-nitroaniline

Application Summary

This compound may be used to synthesize 2-iodo-4-nitrobenzonitrile and 2-iodo-p-phenylenediamine.

Methods of Application

Results or Outcomes

The reaction results in the formation of 2-iodo-4-nitrobenzonitrile.

5-Methyl-2-nitroaniline

Application Summary

Methods of Application

Results or Outcomes

4-Iodo-5-methyl-2-nitroaniline is an organic compound with the molecular formula C₇H₈IN₂O₂ and a molecular weight of 278.047 g/mol. It features a nitro group (-NO₂), an iodine atom (I), and a methyl group (-CH₃) attached to a benzene ring. The compound appears as a solid with a melting point ranging from 166 °C to 169 °C . Its structure can be represented as follows:

textNO2 | I----C | C----C / \ H H

The compound is soluble in various organic solvents and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

There is no current information regarding the mechanism of action of 4-iodo-5-methyl-2-nitroaniline in biological systems.

- Nitro group: Nitroaromatic compounds can be explosive under certain conditions. Standard safety protocols for handling nitroaromatics should be followed.

- Iodo group: Aryl iodides can react exothermically with some metals. Appropriate handling procedures to minimize this risk are recommended.

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles due to its leaving group ability, facilitating the synthesis of other derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which is useful for synthesizing amine derivatives.

- Electrophilic Aromatic Substitution: The presence of the nitro group can direct electrophiles to the ortho and para positions on the aromatic ring, allowing for further functionalization.

Several methods are available for synthesizing 4-Iodo-5-methyl-2-nitroaniline:

- Nitration of 4-Iodo-5-methylaniline: This method involves the nitration of 4-Iodo-5-methylaniline using a mixture of concentrated nitric and sulfuric acids.

- Iodination of 5-Methyl-2-nitroaniline: The compound can also be synthesized by iodinating 5-Methyl-2-nitroaniline through electrophilic aromatic substitution.

Both methods require careful control of reaction conditions to ensure high yields and purity.

4-Iodo-5-methyl-2-nitroaniline has several potential applications, including:

- Pharmaceutical Intermediates: It can serve as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

- Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes and pigments in various industries.

- Research and Development: The compound is often used in laboratories for research purposes, particularly in studies related to organic synthesis.

Interaction studies involving 4-Iodo-5-methyl-2-nitroaniline focus on its reactivity with various biological molecules. These studies are essential for understanding its potential therapeutic effects and mechanisms of action. For example:

- Protein Binding Studies: Understanding how the compound interacts with proteins can elucidate its biological activity.

- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes could provide insights into its potential as a drug candidate.

Several compounds share structural similarities with 4-Iodo-5-methyl-2-nitroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| 1-Iodo-2-methyl-4-nitrobenzene | 0.80 | Different positioning of iodine and methyl groups |

| 2-Iodo-1-methyl-4-nitrobenzene | 0.77 | Different substitution pattern on the benzene ring |

| 5-Chloro-4-iodo-2-nitroaniline | 0.76 | Chlorine instead of methyl group |

| 4-Bromo-5-methyl-2-nitroaniline | 0.70 | Bromine instead of iodine |

These compounds differ primarily in their halogen substituents and the position of functional groups, which significantly influence their chemical reactivity and biological activity.

Nitration-Iodination Sequential Reactions

The synthesis of 4-Iodo-5-methyl-2-nitroaniline through sequential nitration-iodination reactions represents a fundamental approach in aromatic chemistry. The most effective laboratory-scale synthesis involves a two-step sequential electrophilic aromatic substitution protocol. The initial nitration step employs the conventional nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile [1] [2].

The mechanism of the nitration process involves the formation of the nitronium ion through the dehydration of nitric acid by sulfuric acid. This reaction proceeds through a two-step electrophilic aromatic substitution mechanism where the nitronium ion acts as the electrophile [3] [4]. The first step involves the attack of the aromatic π-electrons on the nitronium ion, forming a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity [5].

For the synthesis of nitroaniline derivatives, typical reaction conditions involve maintaining temperatures between 5-60°C to control the reaction rate and prevent over-nitration . The use of concentrated sulfuric acid serves dual purposes: generating the nitronium ion and acting as a catalyst while absorbing water to drive the reaction forward [2].

The subsequent iodination step utilizes electrophilic iodination methodology. Direct iodination of aromatic compounds is challenging due to the low electrophilic nature of molecular iodine compared to bromine and chlorine [7]. Therefore, iodination typically requires the presence of oxidizing agents or mediators. N-iodosuccinimide (NIS) has emerged as an effective iodinating agent, particularly when used with Lewis acid catalysts [8] [7].

Recent mechanistic studies have shown that iron(III)-catalyzed iodination using NIS provides high regioselectivity and yields [8]. The reaction proceeds through the formation of an activated iodinating species, with FeCl₃ acting as a Lewis acid catalyst. For electron-rich aromatics like nitroanilines, the reaction typically requires only 5-8 minutes at room temperature, achieving yields of 94-99% [7].

The sequential nitration-iodination protocol for methylaniline derivatives follows this general pathway: (1) Initial nitration at the ortho or para position relative to the amino group, (2) Protection of the amino group if necessary to prevent over-reaction, (3) Selective iodination at the desired position using NIS/Lewis acid systems [8] [7].

Protection-Deprotection Strategies for Amino Group

The protection of amino groups in aniline derivatives is essential for controlling regioselectivity and preventing unwanted side reactions during electrophilic aromatic substitution reactions [9] [10] [11]. The amino group (-NH₂) is one of the most activating substituents for electrophilic aromatic substitution, making it prone to polysubstitution and oxidation under harsh acidic conditions [12] [13].

Acetylation represents the most widely employed protection strategy for aniline derivatives. The acetylation process typically involves treating aniline with acetic anhydride in the presence of a base such as pyridine [9] [10]. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride, followed by elimination of acetate ion [11].

The acetyl protecting group significantly reduces the activating effect of the amino group while maintaining ortho-para directing properties [12]. This allows for controlled electrophilic substitution reactions, particularly for nitration. The acetamido group (-NHCOCH₃) is approximately 25 times less activating than the free amino group, providing better control over reaction selectivity [14].

Laboratory protocols for acetylation typically involve mixing the aniline derivative with acetic anhydride at temperatures ranging from 0°C to room temperature [10] [14]. The reaction is usually complete within 1-2 hours, and the acetylated product can be isolated by precipitation or extraction methods.

The deprotection step involves hydrolysis of the acetyl group under acidic conditions. Standard deprotection protocols employ concentrated hydrochloric acid at elevated temperatures (100-120°C) under reflux conditions for 15-20 minutes [10] [14]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of acetic acid.

Alternative protection strategies include the use of succinimide groups, which provide similar protecting effects but with different steric and electronic properties [15]. The succinimide protection offers enhanced selectivity for meta-substitution due to its bulkier nature and dual electron-withdrawing carbonyl groups [15].

For 4-Iodo-5-methyl-2-nitroaniline synthesis, the protection-deprotection sequence typically follows this protocol: (1) Acetylation of 5-methylaniline using acetic anhydride, (2) Sequential nitration and iodination of the protected intermediate, (3) Acidic hydrolysis to remove the acetyl protecting group and obtain the final product [10] [14].

Industrial Production Optimization

Industrial production of nitroaniline compounds has undergone significant optimization to address safety concerns, environmental impact, and economic efficiency. The hazards associated with nitration reactions, including thermal runaway and explosive potential of intermediates, necessitate specialized approaches for large-scale production [16] [17].

Continuous-flow technology has emerged as the preferred method for industrial nitroaniline production due to enhanced safety profiles and improved process control [18] [16] [17]. Continuous-flow nitration processes offer several advantages over traditional batch methods: better heat management, reduced inventory of hazardous intermediates, improved mass and heat transfer, and consistent product quality [16].

Recent industrial implementations have demonstrated the effectiveness of continuous-flow nitration for aromatic compounds. A pilot-scale continuous-flow process for nitration achieved yields of 94.1% with throughputs of 800 g/h for xylene derivatives [17]. The optimized conditions typically involve temperatures between 60-100°C, controlled residence times of 10-30 minutes, and precise stoichiometric control of nitrating agents [17].

For nitroaniline derivatives, industrial optimization focuses on several key parameters: (1) Temperature control to prevent thermal runaway, (2) Acid strength and composition optimization, (3) Residence time management for complete conversion, (4) Impurity control to minimize phenolic byproducts [17].

The industrial synthesis of 4-nitroaniline typically employs the amination of 4-nitrochlorobenzene with liquid ammonia at elevated temperatures (160°C) and high pressure [19]. This approach circumvents the direct nitration of aniline, which is problematic due to oxidation and polysubstitution issues. The reaction follows this stoichiometry: ClC₆H₄NO₂ + 2NH₃ → H₂NC₆H₄NO₂ + NH₄Cl [19].

Process optimization for industrial nitroaniline production has focused on continuous-flow reactors with integrated temperature and flow control systems [18] [16]. Modern industrial processes achieve conversion rates of 95-98% with minimal formation of undesired isomers or polynitrated products [17].

Environmental considerations have driven the development of cleaner industrial processes. Advanced separation techniques, solvent recovery systems, and waste minimization protocols have been implemented to reduce environmental impact [17]. The continuous-flow approach significantly reduces phenolic impurities from 2% in batch processes to 0.1%, eliminating the need for alkaline washing steps and reducing wastewater generation [17].

Scale-up strategies for continuous-flow nitration involve modular reactor designs that allow for capacity increases through parallel operation or flow rate optimization [16]. Industrial implementations have successfully scaled laboratory conditions (25 mmol/h) to pilot scale (2 mol/h) while maintaining product quality and safety standards [16].

Mechanistic Studies of Key Transformations

Mechanistic investigations of electrophilic aromatic substitution reactions in nitroaniline synthesis have provided fundamental insights into reaction pathways and selectivity patterns. Contemporary mechanistic studies employ both experimental kinetic analysis and computational quantum chemistry approaches to elucidate reaction mechanisms [20] [21] [22].

The nitration mechanism has been extensively studied through kinetic investigations and computational modeling. The unified mechanistic concept for electrophilic aromatic nitration involves three discrete intermediates on the potential energy surface [21]. The first intermediate represents an electron donor-acceptor complex between the nitronium ion and the aromatic π-system, characterized by high electrostatic and charge-transfer interactions [21].

The second intermediate involves single-electron transfer (SET) to form a radical cation-molecule pair (ArH⁺- /NO₂), which subsequently collapses to form the classical σ-complex (arenium ion) [21]. This mechanistic framework explains the observed low substrate selectivity in nitration with nitronium salts while maintaining high positional selectivity [21].

Kinetic studies of nitration reactions in acetic anhydride have revealed the importance of solvent effects and acid composition on reaction rates [20]. The rate-determining step involves the formation of the nitronium ion from dinitrogen pentoxide and acetic acid, with subsequent solvation effects influencing the electrophile reactivity [20].

For iodination mechanisms, recent studies have demonstrated the effectiveness of iron(III) catalysis in promoting selective aromatic iodination [8]. Mechanistic investigations reveal that FeCl₃ activates N-iodosuccinimide through Lewis acid coordination, generating a more electrophilic iodinating species [8]. The reaction proceeds through electrophilic aromatic substitution with high regioselectivity, particularly for electron-rich aromatics [8].

Computational studies using density functional theory (DFT) have provided detailed insights into the energetics and transition states of these transformations [23] [21]. For nitroaniline systems, DFT calculations have mapped the complete reaction pathway, including intermediate structures and activation barriers [23].

The mechanism of sequential transformations in 4-Iodo-5-methyl-2-nitroaniline synthesis involves multiple electrophilic aromatic substitution steps with specific regioselectivity patterns [24] [25]. The directing effects of existing substituents determine the final substitution pattern, with the amino group providing strong ortho-para direction and the methyl group offering weak ortho-para activation [22].

Mechanistic studies of protection-deprotection sequences have revealed the importance of electronic effects in controlling reaction selectivity [12] [11]. The acetyl protection reduces the electron-donating ability of the amino group through resonance delocalization, allowing for controlled subsequent substitutions [11].

Recent mechanistic investigations have also explored the role of ionic liquids and alternative reaction media in promoting selective transformations [8]. The use of ionic liquids such as [BMIM]NTf₂ has been shown to enhance reaction rates and selectivity through improved solvation effects and increased cohesive pressure [8].

Kinetic isotope effect studies have provided evidence for the rate-determining steps in these transformations [20]. Primary kinetic isotope effects observed in deuterium substitution experiments confirm that C-H bond breaking occurs in the rate-determining step for certain electrophilic aromatic substitution reactions [20].

Melting Point Analysis

4-Iodo-5-methyl-2-nitroaniline exhibits a melting point range of 166-169°C [1] , which is characteristic for halogenated nitroaniline derivatives. This melting point is significantly higher than structurally related compounds such as 2-methyl-5-nitroaniline (103-106°C) [3] and 4-iodo-2-nitroaniline (120-123°C) [4]. The elevated melting point can be attributed to the combined effects of the heavy iodine substituent and the electron-withdrawing nitro group, which enhance intermolecular interactions through both van der Waals forces and dipole-dipole interactions [1] .

The thermal stability assessment indicates that 4-iodo-5-methyl-2-nitroaniline remains stable under recommended storage conditions [5] [6]. Comparative analysis with similar nitroaniline derivatives reveals that iodinated compounds generally exhibit higher thermal decomposition temperatures due to the stabilizing effects of the heavy halogen atom [7] . Safety data sheets specify storage under inert atmosphere conditions to prevent oxidative degradation [5] [6].

Solubility Characteristics

The solubility profile of 4-iodo-5-methyl-2-nitroaniline demonstrates predominant solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [9]. This solubility pattern is consistent with the molecular structure, where the iodine atom introduces significant steric and electronic effects that favor dissolution in solvents capable of accommodating both the bulky halogen substituent and the polar nitro group [9].

The octanol-water partition coefficient (LogP) is estimated at approximately 3.19 for structurally related isomers [9] [10], indicating moderate hydrophobicity suitable for organic synthesis applications. This value suggests balanced lipophilic and hydrophilic character, which is advantageous for cross-coupling reactions and pharmaceutical intermediate synthesis [9].

Electronic Characteristics

Hammett Parameters

The electronic properties of 4-iodo-5-methyl-2-nitroaniline are significantly influenced by the substituent effects of both the iodine and nitro groups. The Hammett substituent constants provide quantitative measures of these electronic effects [11] [12]. The iodine substituent exhibits σpara = +0.24 and σmeta = +0.35, indicating moderate electron-withdrawing character [12]. The nitro group demonstrates stronger electron-withdrawing properties with σpara = +0.83 and σmeta = +0.62 [12].

These Hammett parameters indicate that the nitro group exerts a more pronounced electronic influence on the aromatic system compared to the iodine substituent [11] [12]. The combined effect of these electron-withdrawing groups significantly activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution [12].

Dipole Moments

The dipole moment of 4-iodo-5-methyl-2-nitroaniline can be estimated from closely related analogs. The structurally similar 4-iodo-2-nitroaniline exhibits a dipole moment of 4.59 Debye [13] [14], suggesting that 4-iodo-5-methyl-2-nitroaniline likely possesses a comparable dipole moment in the range of 4.5-5.0 Debye. This significant dipole moment arises from the asymmetric distribution of electron density caused by the electron-withdrawing nitro group and the polarizable iodine atom [13] [14].

The high dipole moment contributes to intermolecular interactions and influences the compound's solubility characteristics and reactivity patterns [15]. Theoretical studies on related nitroaniline derivatives indicate that substituent positioning significantly affects the magnitude and direction of the molecular dipole moment [15].

Spectroelectrochemical Behavior

Ultraviolet-Visible Spectroscopy

The spectroelectrochemical properties of 4-iodo-5-methyl-2-nitroaniline are influenced by the chromophoric nature of both the nitro group and the extended conjugation system. Related nitroaniline compounds exhibit characteristic absorption bands in the UV-visible region, typically showing absorption maxima around 400-450 nm due to π→π* transitions [16] [17]. The presence of the iodine substituent may cause bathochromic shifts in these absorption bands due to increased conjugation and heavy atom effects [16].

Spectroelectrochemical studies on similar compounds reveal that nitroaniline derivatives undergo characteristic redox processes that can be monitored by changes in their absorption spectra [17]. The nitro group typically exhibits reduction at negative potentials, while the aromatic system may undergo oxidation at positive potentials [17].

Electrochemical Properties

The electrochemical behavior of 4-iodo-5-methyl-2-nitroaniline is expected to be dominated by the redox activity of the nitro group. Nitroaniline derivatives typically undergo irreversible reduction of the nitro group to form amine derivatives [18]. The presence of the iodine substituent may influence the reduction potential due to its electron-withdrawing character and ability to stabilize radical intermediates .

Comparative studies on halogenated nitroanilines indicate that iodine substitution generally leads to more positive reduction potentials compared to lighter halogens, reflecting the stronger electron-withdrawing character of iodine . The electrochemical stability window may be influenced by the combined effects of the nitro and iodo substituents .

Stability Under Various Environmental Conditions

Thermal Stability

4-Iodo-5-methyl-2-nitroaniline demonstrates thermal stability up to its melting point range of 166-169°C [1] . Beyond this temperature range, thermal decomposition may occur through various pathways common to nitroaniline derivatives. Studies on related compounds indicate that nitroanilines typically undergo thermal decomposition above 200°C, with the nitro group being the primary labile functionality [20] [21].

The thermal decomposition of nitroaniline derivatives generally proceeds through carbon-nitrogen bond cleavage, leading to the formation of nitrogen oxides and aromatic fragments [20] [21]. The presence of the iodine substituent may influence the decomposition pathways due to the relatively weak carbon-iodine bond strength [20].

Photochemical Stability

The photochemical stability of 4-iodo-5-methyl-2-nitroaniline is a critical consideration due to the presence of both chromophoric groups. Nitroaniline compounds are known to undergo photochemical reactions upon UV irradiation, including nitro-nitrite rearrangement and direct nitrogen dioxide elimination [22] [23]. The compound should be stored in dark conditions to prevent photodegradation [5] [6] [24].

Studies on ortho-nitroaniline and related compounds demonstrate that these molecules possess high photochemical stability due to strong intramolecular hydrogen bonding between amino and nitro groups [22] [23]. However, 4-iodo-5-methyl-2-nitroaniline lacks this specific stabilizing interaction, potentially making it more susceptible to photochemical degradation [22].

Environmental Stability

The stability of 4-iodo-5-methyl-2-nitroaniline under various environmental conditions requires careful consideration of multiple factors. The compound should be stored under inert atmosphere conditions to prevent oxidation [5] [6] [24]. Moisture exposure should be minimized as it may catalyze hydrolytic degradation processes [24].

Temperature control is essential for maintaining compound integrity, with storage at ambient temperatures being preferable to elevated temperatures [5] [6]. The compound exhibits air sensitivity, necessitating storage under argon or nitrogen atmosphere [24]. Light sensitivity requires storage in dark containers or amber vials to prevent photochemical degradation [24].